2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt

Catalog No.
S14297075
CAS No.
5850-34-0
M.F
C26H15Cl2N5Na2O7S2
M. Wt
690.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-di...

CAS Number

5850-34-0

Product Name

2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt

IUPAC Name

disodium;4-amino-3-[(2,5-dichlorophenyl)diazenyl]-5-hydroxy-6-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate

Molecular Formula

C26H15Cl2N5Na2O7S2

Molecular Weight

690.4 g/mol

InChI

InChI=1S/C26H17Cl2N5O7S2.2Na/c27-15-8-9-17(28)19(12-15)31-32-24-20(41(35,36)37)10-14-11-21(42(38,39)40)25(26(34)22(14)23(24)29)33-30-18-7-3-5-13-4-1-2-6-16(13)18;;/h1-12,34H,29H2,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2

InChI Key

BYWVACHIPYZWAP-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)Cl)Cl)N)O.[Na+].[Na+]

2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt is a complex organic compound notable for its azo dye properties. This compound features a naphthalene backbone with two sulfonic acid groups and multiple functional groups that contribute to its unique chemical behavior and applications. The structural formula can be represented as C₃₄H₂₆N₁₀Na₂O₉S₃, indicating the presence of multiple nitrogen and sulfur atoms, which are characteristic of azo dyes used in various industries .

The chemical reactivity of 2,7-naphthalenedisulfonic acid involves several key reactions typical of azo compounds, including:

  • Azo Coupling Reactions: The compound can undergo azo coupling with phenolic compounds or amines, leading to the formation of more complex dye structures.
  • Sulfonation: The sulfonic acid groups can participate in electrophilic substitution reactions, allowing further functionalization of the naphthalene ring.
  • Reduction Reactions: The azo group (-N=N-) can be reduced to form amines under specific conditions, which may alter the dye's properties and applications.

The synthesis of 2,7-naphthalenedisulfonic acid typically involves several steps:

  • Naphthalene Sulfonation: Naphthalene is treated with concentrated sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions.
  • Azo Coupling: The sulfonated naphthalene derivative is then reacted with diazonium salts derived from amines such as 2,5-dichloroaniline to form the azo linkage.
  • Hydroxylation: Hydroxyl groups are introduced at the appropriate positions through electrophilic substitution or reduction processes.

These steps yield the final disodium salt form of the compound, suitable for various applications .

2,7-Naphthalenedisulfonic acid is primarily utilized in:

  • Dye Manufacturing: As a component in the production of azo dyes used in textiles and food coloring.
  • Analytical Chemistry: Employed as a reagent in spectrophotometric assays due to its distinct color properties.
  • Biological Research: Investigated for potential uses in drug development and as a biological stain.

Its unique structure allows it to serve as an effective dyeing agent due to its strong chromophoric properties .

Interaction studies involving 2,7-naphthalenedisulfonic acid have shown that it can interact with various biological molecules. These interactions may include binding to proteins or nucleic acids, which could influence biological processes. Furthermore, its solubility profile allows it to penetrate cellular membranes, making it a candidate for further pharmacological studies .

Several compounds share structural similarities with 2,7-naphthalenedisulfonic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
2-Naphthalenesulfonic Acid130-15-4Contains one sulfonic group; simpler structure.
Acid Black 234157577-99-6Azo dye with different substituents; used in textile dyeing.
Amido Black 10B928-95-0Bis(azo) compound; widely used as a dye and stain.

Uniqueness of 2,7-Naphthalenedisulfonic Acid

What sets 2,7-naphthalenedisulfonic acid apart is its dual sulfonation combined with multiple azo linkages that enhance its dyeing power and stability compared to simpler naphthalene derivatives. Its complex structure allows for unique interactions within biological systems and diverse applications across industries .

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

688.9585341 g/mol

Monoisotopic Mass

688.9585341 g/mol

Heavy Atom Count

44

General Manufacturing Information

2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-(2,5-dichlorophenyl)diazenyl]-5-hydroxy-6-[2-(1-naphthalenyl)diazenyl]-, sodium salt (1:2): INACTIVE

Dates

Modify: 2024-08-10

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